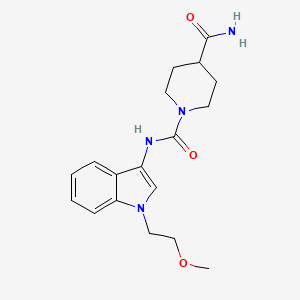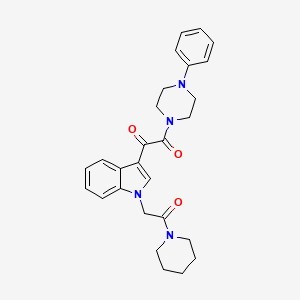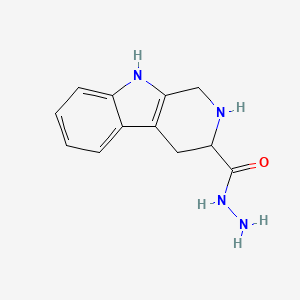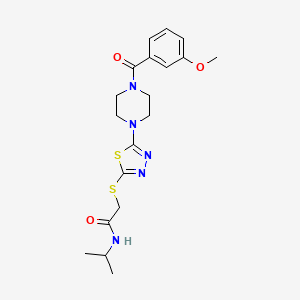![molecular formula C10H9N5 B2849058 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine CAS No. 18732-09-7](/img/structure/B2849058.png)
5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine is a biochemical compound with the molecular formula C10H9N5 and a molecular weight of 199.21 . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinazolinone and quinazoline derivatives, which include this compound, has been a significant target in medicinal chemistry . A series of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives were designed, synthesized, and assessed for their in vitro antibacterial and antifungal activities .Scientific Research Applications
Antihistaminic Agents
Research has shown that derivatives of 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine exhibit promising H1-antihistaminic activity. Novel compounds synthesized from this class have been tested in vivo for their ability to protect against histamine-induced bronchospasm in guinea pigs, showing significant protection comparable to standard drugs such as chlorpheniramine maleate but with negligible sedation. This suggests their potential as new H1-antihistaminic agents with minimal side effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2008).
Anticancer Activity
Some derivatives, particularly those involving biaryl structures with the this compound moiety, have demonstrated potent antiproliferative activity against cancer cell lines. These compounds inhibit cell viability through mechanisms such as inhibiting c-Myc and glycolysis-related proteins, decreasing ATP and lactate production, and inducing apoptosis via the AMPK and p53 signaling pathways. This indicates their potential as anticancer agents with a mechanism of action involving the metabolic regulation of cancer cells (Yuan et al., 2021).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been evaluated, showing activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as novel antimicrobial agents for treating infections caused by these pathogens (Al-Salahi et al., 2013).
Tubulin Polymerization Inhibitors
Compounds based on the triazoloquinazoline scaffold have been investigated for their ability to inhibit tubulin polymerization, which is a crucial process for cell division. Some derivatives have shown potent inhibitory activity against tubulin assembly, suggesting their potential application as vascular disrupting agents and anticancer therapies (Driowya et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets through hydrophobic interactions such as pi-alkyl and alkyl interactions, in addition to weak van der waals interactions . The compound’s interaction with its targets leads to changes in the cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
epidermidis . They have also demonstrated anti-HIV and antibacterial activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-6-12-8-5-3-2-4-7(8)9-13-10(11)14-15(6)9/h2-5H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYUIGUODVUCTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC(=NN13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)

![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)
